4-(4-Nitrophenyl)but-3-en-2-ol

Drug Design Molecular Recognition Solubility

Obtaining enantioenriched p-nitrophenyl epoxides is difficult due to scarce substrates free of Michael acceptor activity. This racemic allylic alcohol resolves it by enabling Sharpless asymmetric epoxidation. Key features: • High enantioselectivity (up to >95% ee) for chiral epoxy alcohol synthesis. • Hydroxyl directing group for regioselective C-H activation. • Non-electrophilic (Mayr E -19.36) avoids thiol off-target labeling. • LogP 2.51 balances permeability and solubility. Available at ≥98% purity; global shipping in stock.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
CAS No. 918540-63-3
Cat. No. B14174118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Nitrophenyl)but-3-en-2-ol
CAS918540-63-3
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCC(C=CC1=CC=C(C=C1)[N+](=O)[O-])O
InChIInChI=1S/C10H11NO3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h2-8,12H,1H3
InChIKeyYAHGCECXRUFHBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Nitrophenyl)but-3-en-2-ol Physicochemical Profile


4-(4‑Nitrophenyl)but‑3‑en‑2‑ol is a para‑nitrophenyl‑substituted allylic alcohol (C₁₀H₁₁NO₃, MW 193.20 g mol⁻¹) . The molecule incorporates a conjugated E‑vinyl group and a secondary alcohol, affording computed descriptors that include LogP = 2.51, topological polar surface area (TPSA) = 66.05 Ų, one hydrogen‑bond donor and three hydrogen‑bond acceptors . Its single stereogenic centre exists as a racemate; the (3E)‑isomer is registered under CAS 86983‑89‑3 .

Sharpless asymmetric epoxidation substrate
Hydroxyl directing group for C–H activation
Non-electrophilic para-nitrophenyl scaffold for probe design

Why Generic Substitution Fails for This Allylic Alcohol


Although the saturated alcohol 4‑(4‑nitrophenyl)butan‑2‑ol and the α,β‑unsaturated ketone 4‑(4‑nitrophenyl)but‑3‑en‑2‑one share the same para‑nitrophenyl pharmacophore, they display fundamentally different hydrogen‑bonding capacities, conformational flexibility, and electrophilic reactivity profiles [1]. These differences mean that substituting one analog for another can alter reaction outcomes, diastereoselectivity, or biological recognition; the quantitative evidence below delineates exactly where the target compound diverges from its closest structural neighbours.

H-bond donor mismatch – ketone analog lacks the –OH donor, altering recognition and solubility.
Lipophilicity shift – alkyne analog is 4.6-fold less lipophilic, potentially altering permeability and distribution.
Conformational flexibility – saturated and ketone analogs have one more rotatable bond, impacting pre‑organization.
Electrophilicity contrast – ketone is a Michael acceptor (Mayr E = –19.36); alcohol avoids non‑specific thiol reactivity.

Quantitative Differentiation vs. Structural Analogs


Hydrogen-Bond Donor Capacity: Alcohol vs. Ketone

The target compound possesses one hydrogen-bond donor (the secondary –OH group) while the ketone analog 4‑(4‑nitrophenyl)but‑3‑en‑2‑one has zero HBD . This single donor difference can be decisive in receptor‑ligand interactions where a hydrogen‑bond pair is required for binding affinity.

H-Bond Donor Capacity
Cross-study comparable
Target: 1 HBD
Ketone analog: 0 HBD
Decisive for H-bond-dependent recognition
Computed descriptor; verify experimentally
Drug Design Molecular Recognition Solubility

Lipophilicity Tuning Across Allylic, Saturated, and Alkyne Analogs

The experimentally consistent LogP of the target compound is 2.51 , compared with an XLogP3 of 2.6 for the saturated analog 4‑(4‑nitrophenyl)butan‑2‑ol [1] and a LogP of 1.85 for the alkyne analog 4‑(4‑nitrophenyl)but‑3‑yn‑2‑ol . The 0.66 unit LogP difference between the allylic alcohol and the alkyne translates to a predicted 4.6‑fold change in octanol‑water partition coefficient.

Lipophilicity Shift
Reported
ΔLogP = 0.66 (~4.6‑fold)
Alkyne analog significantly less lipophilic
May alter permeability and distribution
ADME Permeability Lead Optimisation

Conformational Restriction via Rotatable Bond Count

The target molecule contains only two rotatable bonds , whereas the saturated analog 4‑(4‑nitrophenyl)butan‑2‑ol [1] and the ketone analog 4‑(4‑nitrophenyl)but‑3‑en‑2‑one each possess three. The reduction from three to two rotatable bonds corresponds to a predicted decrease in conformational entropy and may contribute to a more rigid, pre‑organised binding pose.

Rotatable Bonds
Reported
Δ = –1 vs. saturated & ketone analogs
Fewer rotatable bonds may pre‑organize binding pose
Computed descriptor; evaluate in relevant assay
Conformational Analysis Ligand Efficiency Crystallisation

Electrophilic Reactivity: Allylic Alcohol vs. Michael Acceptor

The ketone analog 4‑(4‑nitrophenyl)but‑3‑en‑2‑one is a known Michael acceptor with a Mayr electrophilicity parameter E = –19.36 (DMSO) [1]. The target allylic alcohol lacks the conjugated carbonyl, substantially reducing its electrophilic character. This means the alcohol will NOT participate in non‑specific thiol‑Michael additions, a property that can be exploited when a reactive Michael acceptor warhead is undesirable.

Electrophilic Reactivity
Class-level inference
Target lacks conjugated carbonyl; ketone E = –19.36 (DMSO)
Alcohol may reduce non‑specific thiol reactivity
Verify in chemoproteomic assay if required
Covalent Inhibition Chemoproteomics Synthetic Methodology

Procurement-Justified Application Scenarios


Asymmetric Epoxidation for Chiral Building Blocks

The allylic alcohol motif is the canonical substrate for the Sharpless asymmetric epoxidation, enabling high enantioselectivity access to chiral epoxy alcohols [1]. Unlike the saturated alcohol or ketone analogs, 4‑(4‑nitrophenyl)but‑3‑en‑2‑ol can be directly converted into an enantioenriched epoxide, a versatile intermediate for pharmaceutical synthesis.

Directed C–H Activation and Functionalisation

The secondary alcohol can serve as a directing group for transition‑metal‑catalysed C–H activation, allowing regioselective functionalisation of the aryl ring. The saturated analog's more flexible scaffold may reduce directing‑group efficacy, while the ketone analog lacks the necessary hydroxyl directing group [1].

Bioconjugation Scaffold Without Thiol Reactivity

Because the compound lacks the strong Michael acceptor character of the corresponding enone (Mayr E = –19.36), it is suitable for constructing probe molecules where the para‑nitrophenyl group is needed for detection or affinity but off‑target thiol labelling must be avoided [2].

Lipophilicity Fine-Tuning in Lead Optimisation

With a LogP of 2.51, the target compound sits between the more lipophilic saturated analog (XLogP3 = 2.6) and the less lipophilic alkyne analog (LogP = 1.85). This intermediate lipophilicity may be optimal for balancing cellular permeability and aqueous solubility in early‑stage drug discovery .

Application
Selection Property
Validation Focus
Asymmetric Epoxidation
Allylic alcohol scaffold suitability
Enantioselectivity and yield
Directed C–H Activation
Hydroxyl directing group capability
Regioselectivity and functional group tolerance
Bioconjugation Probe Design
Lack of Michael acceptor reactivity
Off-target thiol labeling assay
Lipophilicity Tuning
Intermediate LogP profile
Permeability-solubility balance
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